(1-Methylpiperidin-4-yl) 2-iodobenzoate;hydrochloride
Overview
Description
(1-Methylpiperidin-4-yl) 2-iodobenzoate;hydrochloride is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, an iodobenzoate moiety, and a hydrochloride group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl) 2-iodobenzoate typically involves the reaction of 1-methylpiperidine with 2-iodobenzoic acid. The reaction is often carried out in the presence of a suitable solvent such as acetonitrile to prevent ester methanolysis. Continuous vortexing of the reactants can reduce the reaction time significantly .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl) 2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodobenzoate moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can modify the piperidine ring.
Scientific Research Applications
(1-Methylpiperidin-4-yl) 2-iodobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl) 2-iodobenzoate involves its interaction with specific molecular targets. For instance, as a radiotracer, it binds to butyrylcholinesterase in the brain, allowing for imaging of Alzheimer’s disease pathology . The molecular pathways involved include the binding of the iodobenzoate moiety to the enzyme active site, facilitating its detection through imaging techniques.
Comparison with Similar Compounds
Similar Compounds
N-methylpiperidin-4-yl 4-[123I]iodobenzoate: Another radiotracer used for similar imaging applications.
1-(4-fluorobenzyl)piperidin-4-yl 4-fluorophenyl methanol: A compound with antiplasmodial activity.
Uniqueness
(1-Methylpiperidin-4-yl) 2-iodobenzoate is unique due to its specific combination of a piperidine ring and an iodobenzoate moiety, which imparts distinct chemical and biological properties. Its use as a radiotracer for Alzheimer’s disease imaging highlights its specialized application in medical diagnostics.
Properties
IUPAC Name |
(1-methylpiperidin-4-yl) 2-iodobenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO2.ClH/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14;/h2-5,10H,6-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULTYUXPMRUCGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2I.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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